molecular formula C19H13N3O2 B2748012 N-[3-(2-quinoxalinyl)phenyl]-2-furamide CAS No. 832679-46-6

N-[3-(2-quinoxalinyl)phenyl]-2-furamide

Cat. No. B2748012
M. Wt: 315.332
InChI Key: ZGBOTUFBKWFGBF-UHFFFAOYSA-N
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Description

N-[3-(2-quinoxalinyl)phenyl]-2-furamide is a chemical compound with the molecular formula C19H13N3O2 and a molecular weight of 315.33 . It is also known by its CAS number 832679-46-6 .


Molecular Structure Analysis

The molecular structure of N-[3-(2-quinoxalinyl)phenyl]-2-furamide consists of a furamide group attached to a phenyl ring, which is further connected to a quinoxalinyl group .


Physical And Chemical Properties Analysis

N-[3-(2-quinoxalinyl)phenyl]-2-furamide has a predicted boiling point of 437.6±45.0 °C and a predicted density of 1.330±0.06 g/cm3 . Its pKa is predicted to be 12.41±0.70 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Innovative synthesis methods for related quinoxaline derivatives have been developed, such as palladium-catalyzed cyclization processes, which optimize yield and offer insights into the chemical properties of these compounds. The synthesis of furo[3,2-c]quinolin-4(5H)-ones via palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide demonstrates the potential for creating structurally related compounds with varied biological activities (Lindahl et al., 2006).

  • Copper-Catalyzed Functionalizations : Research into the copper(II)-catalyzed remote sulfonylation of aminoquinolines has opened new pathways for introducing sulfide groups into quinoxaline derivatives, showcasing the versatility in modifying these molecules for enhanced properties (Xia et al., 2016).

Potential Therapeutic Applications

  • Antitumor Activity : Investigations into quinoxaline derivatives have identified potent antitumor activities. For instance, certain thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives have shown significant antiproliferative activity against cancer cell lines, suggesting potential utility in cancer treatment (Hung et al., 2014).

  • Antibacterial and Antiviral Potential : Synthesized quinoxaline derivatives have been evaluated for their antibacterial and antiviral properties. For instance, novel methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6-yl]methylamino)benzoate derivatives demonstrated notable antibacterial activity, indicating their potential in addressing antibiotic resistance (Murthy et al., 2011). Additionally, quinoxalin-2(1H)-one derivatives have been explored as inhibitors against hepatitis C virus, further emphasizing the therapeutic versatility of these compounds (Liu et al., 2011).

  • Bio-imaging Applications : A phenoxazine-based fluorescent chemosensor incorporating a quinoxaline moiety has been developed for the dual-channel detection of Cd2+ and CN− ions, demonstrating the utility of quinoxaline derivatives in bio-imaging applications. This chemosensor's application in live cells and zebrafish highlights its potential in environmental monitoring and biological research (Ravichandiran et al., 2020).

properties

IUPAC Name

N-(3-quinoxalin-2-ylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2/c23-19(18-9-4-10-24-18)21-14-6-3-5-13(11-14)17-12-20-15-7-1-2-8-16(15)22-17/h1-12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBOTUFBKWFGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-quinoxalinyl)phenyl]-2-furamide

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of (3-quinoxalin-2-ylphenyl)amine (2.21 g, 0.01 mol) in pyridine (10 mL) was cooled to 0° C. and 2-furoyl chloride (1 mL, 0.01 mol) was added dropwise over 10 min. The reaction mixture was stirred overnight at room temperature, diluted with water (50 mL), and stirred until precipitate formed. The solid was filtered, dried, and recrystallized from toluene to afford N-[3-(quinoxalin-2-yl)phenyl]furan-2-carboxamide (2.4 g, 76%). LCMS calculated for C19H13N3O2 (M+H): 316.10. found 316. 1H-NMR (DMSO-d6, 250 Mhz) δH: 10.45 (1H, s), 9.51 (1H, s), 8.68 (1H, s), 8.22-7.80 (7H, m), 7.61 (1H, m), 7.40 (1H, m), 6.81 (1H, m).
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